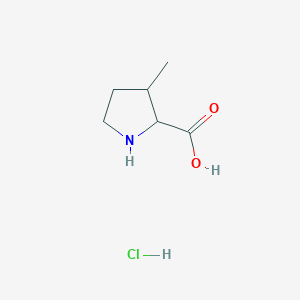

3-Methylpyrrolidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of 3-methylpyrrolidine with chloroformic acid in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 175.63 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, which is crucial for laboratory and industrial applications.

Enzyme Inhibition

3-Methylpyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential as an enzyme inhibitor. Its chiral nature allows it to selectively interact with specific enzymes, which is beneficial in drug design aimed at increasing efficacy and reducing side effects. The compound's ability to bind to various receptors suggests it could be developed into therapeutics targeting conditions such as cancer and chronic pain.

Cancer Research

Recent studies have demonstrated that derivatives of this compound can augment the efficacy of existing anti-cancer drugs. For instance, one study showed that a related compound significantly increased the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells by decreasing pro-inflammatory signaling pathways . This highlights the compound's potential role in enhancing cancer treatment regimens.

Catalysis

The compound serves as an effective catalyst in various organic reactions, including Michael additions and Aldol reactions. Its enantiomeric forms can exhibit different reactivity profiles, which is advantageous for synthesizing chiral molecules in pharmaceuticals .

Table 1: Comparison of Catalytic Efficiency

| Catalyst | Reaction Type | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| (R)-3-Methylpyrrolidine-2-carboxylic Acid | Michael Addition | 95% | 85% |

| (S)-3-Methylpyrrolidine-2-carboxylic Acid | Aldol Reaction | 90% | 80% |

Case Study 1: Anti-Cancer Efficacy

In a study published in December 2017, researchers investigated the pharmacokinetics of a derivative of this compound. They found that the compound effectively decreased extracellular PGE2 concentration in HCC cells, suggesting its role in modulating inflammatory responses associated with tumor growth .

Case Study 2: Chiral Catalysis

A research project focused on the synthesis of chiral compounds using (R)-3-Methylpyrrolidine-3-carboxylic acid as a catalyst demonstrated improved reaction selectivity compared to traditional catalysts like L-Proline. The study highlighted the advantages of using this compound in asymmetric synthesis, showcasing its potential for developing new pharmaceuticals .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Methylpyrrolidine-2-carboxylic acid hydrochloride is similar to other pyrrolidine derivatives, such as:

Pyrrolidine: The parent compound.

3-Methylpyrrolidine: A closely related compound with a similar structure.

Pyrrolidone: Another derivative with different functional groups.

Uniqueness: The presence of the carboxylic acid group and the hydrochloride salt form distinguishes this compound from other pyrrolidine derivatives, providing unique chemical and physical properties.

Biologische Aktivität

3-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound with significant biological activities. Its unique structure allows it to interact selectively with various biological targets, which is essential in pharmacology and drug development.

The compound has a molecular formula of C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory and industrial applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to specific receptor binding. This suggests its applications in pharmacology, especially in the development of therapeutics that require high specificity.

- Anticancer Properties : In vitro studies have shown that derivatives of pyrrolidine compounds can exhibit anticancer activity. Certain modifications to the pyrrolidine ring can enhance selectivity for cancer cell lines such as MCF-7 and HeLa cells .

- Receptor Modulation : The compound's chiral nature allows it to interact selectively with various receptors, which is crucial for developing therapeutics targeting specific pathways. For instance, certain derivatives have shown potential as modulators of RORγt, a receptor involved in immune response regulation .

Case Studies

- In Vitro Characterization : A study focused on the synthesis and characterization of this compound derivatives demonstrated their binding affinity towards specific targets. The compounds were evaluated using TR-FRET and FP competitive assays, confirming their potential as inverse agonists of RORγt with varying potencies .

- Anticancer Activity : Another research highlighted the efficacy of hydroxyl-functionalized pyrrolidine derivatives against MCF-7 cells, showing promising results with IC50 values indicating significant cytotoxic effects. This suggests that structural modifications can lead to enhanced biological activity against cancer cells .

Comparative Analysis

The following table summarizes the biological activities and properties of selected pyrrolidine derivatives compared to this compound:

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| This compound | Enzyme inhibitor, anticancer | Chiral, selective receptor binding |

| (R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Potentially different receptor interactions | Variability due to stereochemistry |

| (S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Different pharmacological profile | Altered substitution pattern |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The chiral configuration plays a critical role in determining the binding affinity and specificity towards these targets. For example, the orientation of substituents on the pyrrolidine ring can influence how well the compound fits into the active site of enzymes or receptors, affecting its inhibitory or modulatory effects .

Eigenschaften

IUPAC Name |

3-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISVQZLVQVYWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.